N-Acetyl-L-proline

Description

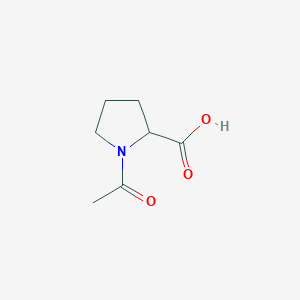

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-acetylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMSLDIYJOSUSW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910312 | |

| Record name | 1-Acetyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24839128 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68-95-1, 1074-79-9 | |

| Record name | N-Acetyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylproline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03360 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Acetyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC8XZ138VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0094701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-Acetyl-L-proline: A Technical Guide to its Function in Cellular and Biochemical Contexts

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-proline (NALP) is a derivative of the proteinogenic amino acid L-proline, characterized by the acetylation of the proline nitrogen atom. While its direct, intrinsic signaling functions within cells are not extensively documented, NALP serves as a critical tool in biochemical and pharmaceutical research. Its primary utility lies in its structural analogy to the C-terminal dipeptide of angiotensin-converting enzyme (ACE) substrates, enabling detailed investigation of this key enzyme in cardiovascular regulation. Furthermore, NALP is instrumental in the characterization and differentiation of various aminoacylases. This technical guide provides a comprehensive overview of the established biochemical functions of this compound, details the experimental protocols for its primary applications, and presents available quantitative data. It also distinguishes the functions of NALP from those of its parent molecule, L-proline, and related N-acetylated proline-containing peptides, which exhibit distinct and significant biological activities.

Introduction

This compound is a modified amino acid that has garnered interest in various scientific fields, particularly in drug development and biochemical research.[1] Its synthesis is typically achieved through the acetylation of L-proline using acetic anhydride.[2] While L-proline itself has a multitude of well-defined cellular roles, including being a crucial component of collagen, an osmoprotectant, and a modulator of mitochondrial function, the N-acetylation of L-proline alters its chemical properties and, consequently, its biological interactions.[3][4][5] This guide focuses specifically on the cellular and biochemical functions of this compound, providing a technical resource for researchers.

Biochemical Functions of this compound

The primary established roles of this compound are as a molecular probe and a specificity determinant for enzymes.

Probe for Angiotensin-Converting Enzyme (ACE) Active Site

This compound serves as an analog of the carboxyl-terminal dipeptide portion of preferred substrates for angiotensin-converting enzyme (ACE).[6] ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. By mimicking the substrate's C-terminus, NALP can be used in studies to investigate the binding characteristics of substrates and inhibitors to the active site of ACE.[6] This application is crucial for the design and screening of novel ACE inhibitors for the treatment of hypertension and other cardiovascular diseases.

Differentiation of Aminoacylase Specificity

This compound is utilized in enzymatic assays to identify, differentiate, and characterize N-acyl-amino acid amidohydrolases, commonly known as aminoacylases.[6] These enzymes catalyze the hydrolysis of N-acyl-amino acids to their corresponding amino acid and a carboxylate. The specificity of different aminoacylases can be determined by assessing their activity towards a panel of N-acetylated amino acids, including this compound. For instance, a novel aminoacylase from Pseudomonas sp. AK2, named L-pipecolic acid acylase, has been shown to exhibit high activity towards both N-acetyl-L-pipecolic acid and this compound.[7]

Quantitative Data

Quantitative data on the direct cellular effects of this compound are sparse in the literature. The available data primarily relates to its use as a tool in enzyme kinetics and characterization.

| Enzyme/System | Parameter | Value | Conditions | Reference |

| N-acyl-L-proline acylase | KM for this compound | 5 mM | 30°C | [8] |

| L-pipecolic acid acylase (LpipACY) | Relative activity with this compound | High | Not specified | [7] |

Table 1: Quantitative data related to the interaction of this compound with enzymes.

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory potential of compounds against ACE, using a substrate analog like this compound for competitive binding studies.

Materials:

-

Purified Angiotensin-Converting Enzyme (ACE)

-

This compound (as a potential competitor)

-

Fluorogenic or chromogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2)

-

Test compounds (potential inhibitors)

-

96-well microplate

-

Fluorometer or spectrophotometer

Procedure:

-

Prepare a stock solution of this compound and test compounds in a suitable solvent.

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the test compound or this compound.

-

Add a fixed concentration of purified ACE to each well and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the ACE substrate.

-

Monitor the change in fluorescence or absorbance over time at the appropriate wavelength.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value for the test compound by plotting the reaction rate against the compound concentration. Competitive binding can be inferred if the presence of this compound affects the inhibitory profile of the test compound.

Aminoacylase Activity Assay

This protocol describes a general method to determine the activity of an aminoacylase using this compound as a substrate.

Materials:

-

Purified or crude aminoacylase preparation

-

This compound

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Ninhydrin reagent

-

L-proline standards

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in the reaction buffer.

-

Prepare a series of L-proline standards of known concentrations.

-

In separate reaction tubes, add the reaction buffer and the this compound solution.

-

Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the aminoacylase preparation.

-

Incubate for a specific time period (e.g., 30 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid) or by heat inactivation.

-

To quantify the released L-proline, add ninhydrin reagent to the reaction mixture and the L-proline standards.

-

Heat the tubes in a boiling water bath for a set time (e.g., 15 minutes) to allow for color development.

-

After cooling, measure the absorbance at 570 nm.

-

Create a standard curve using the absorbance values of the L-proline standards.

-

Determine the concentration of L-proline produced in the enzymatic reaction from the standard curve and calculate the enzyme activity.

Distinction from Related Proline-Containing Molecules

It is imperative to distinguish the functions of this compound from its non-acetylated precursor and from more complex proline-containing peptides.

-

L-proline: This amino acid is a fundamental component of proteins, particularly collagen.[5] It also functions as an osmolyte to protect cells from environmental stress and plays a role in mitochondrial bioenergetics by being a substrate for proline dehydrogenase.[4][9] L-proline metabolism is also linked to the production of reactive oxygen species (ROS) and has been shown to influence cell signaling pathways.[10]

-

N-acetyl-L-hydroxyproline (NAHP): This derivative has been shown to increase ceramide synthesis in skin models, suggesting a role in enhancing the skin barrier function.[11] It also exhibits anti-glycation properties, which may be beneficial in preventing age-related skin damage.[11]

-

N-acetyl-proline-glycine-proline (ac-PGP): This tripeptide is a matrikine, a breakdown product of collagen, and acts as a chemoattractant for neutrophils.[12] It is implicated in inflammatory responses and has been suggested to play a role in neurological disorders through the CXCR2 receptor, although some studies suggest it does not directly interact with CXCR1 or CXCR2.[12][13]

-

N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP): This tetrapeptide is an endogenous inhibitor of hematopoietic stem cell proliferation.[14] It also exhibits anti-fibrotic and pro-angiogenic properties, making it a molecule of interest in tissue repair and diseases characterized by fibrosis.[4][14]

Conclusion and Future Perspectives

This compound is a valuable molecule in the toolkit of biochemists and pharmaceutical scientists. Its primary function is as a specific chemical probe for studying enzymes like ACE and aminoacylases. While direct cellular signaling roles for NALP have not been extensively elucidated, the diverse and potent biological activities of other N-acetylated proline-containing peptides suggest that N-acetylation of proline can be a critical modification for conferring specific biological functions. Future research may uncover endogenous roles for NALP or its metabolites in cellular processes. Furthermore, its use as a building block in the synthesis of novel pharmaceuticals remains an active area of investigation.[2] A deeper understanding of how N-acetylation impacts the cellular transport and metabolism of proline could open new avenues for therapeutic intervention and drug design.

References

- 1. Proline: A Novel Cryoprotectant for the Freeze Preservation of Cultured Cells of Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 68-95-1 [chemicalbook.com]

- 3. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Identification, characterization, and cloning of a novel aminoacylase, L-pipecolic acid acylase from Pseudomonas species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents [patents.google.com]

- 9. Proline Mechanisms of Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How reactive oxygen species and proline face stress together - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-acetyl-L-hydroxyproline - A potent skin anti-ageing active preventing advanced glycation end-product formation in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proline restores mitochondrial function and reverses aging hallmarks in senescent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular mechanisms of cryoprotection in aqueous proline: light scattering and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proline-conditioning and chemically-programmed ice nucleation protects spheroids during cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Endogenous Role of N-Acetyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-proline (NALP) is an N-acetylated derivative of the proteinogenic amino acid L-proline.[1] While historically utilized as a chemical intermediate and a tool for studying enzymes like angiotensin-converting enzyme (ACE), emerging research has begun to shed light on its roles as an endogenous metabolite.[1] This guide provides a comprehensive overview of the biosynthesis, degradation, and multifaceted physiological and pathophysiological functions of this compound and its derivatives, with a focus on its significant involvement in inflammation and neurobiology.

Metabolism: Biosynthesis and Degradation

The endogenous pool of this compound is maintained through a balance of synthesis and degradation, primarily linked to broader pathways of protein and amino acid metabolism.

Biosynthesis

There are two primary pathways for the generation of N-acetylated amino acids:

-

Direct Acetylation of L-proline: Free L-proline can be directly acetylated. This reaction is catalyzed by N-acetyltransferases (NATs), which transfer an acetyl group from acetyl-CoA to the amino group of the substrate. While NATs are known for their broad substrate specificity, including arylamines and drugs, they also act on amino acids.[2][3] The yeast N-acetyltransferase Mpr1, for example, has been shown to convert proline analogs into their N-acetylated forms.[4][5]

-

Proteolytic Degradation of N-acetylated Proteins: A significant source of N-acetylated amino acids is the turnover of proteins that have been N-terminally acetylated. This is a common co-translational modification in eukaryotes. The degradation of these proteins releases N-acetylated peptides, which are then further broken down.

Degradation

The primary enzyme responsible for the degradation of N-acetylated peptides is Acylpeptide Hydrolase (APEH) , also known as Acylamino-acid-releasing enzyme (AARE).[6][7][8] APEH catalyzes the hydrolysis of the N-terminal peptide bond of an N-acetylated peptide, releasing a free N-acetylated amino acid (like this compound) and a peptide with a free N-terminus.[6] The resulting this compound can then be further hydrolyzed by an aminoacylase to yield acetate and L-proline, which can re-enter metabolic pathways.[8]

Physiological and Pathophysiological Roles

While this compound itself is a metabolite, its most profound endogenous role is observed through its derivative, N-acetyl-proline-glycine-proline (ac-PGP) , a potent inflammatory mediator.

Role in Inflammation and Neuro-inflammation

Ac-PGP is a tripeptide matrikine, a bioactive fragment derived from the extracellular matrix, specifically from the degradation of collagen.[9]

-

Formation : In inflammatory conditions, elevated levels of Matrix Metalloproteinases (MMPs), particularly MMP-8 and MMP-9, cleave collagen.[10] This generates proline-glycine-proline (PGP) fragments, which are subsequently N-terminally acetylated to form the more potent ac-PGP.[10][11] This process creates a forward-feeding inflammatory cycle, as ac-PGP itself can stimulate neutrophils to release more MMP-9.[9]

-

Mechanism of Action : Ac-PGP functions as a chemoattractant, primarily for neutrophils, by acting as a ligand for the C-X-C motif chemokine receptor 2 (CXCR2).[9][10] Upon binding to CXCR2 on immune cells (like neutrophils) and neurons, ac-PGP triggers downstream signaling cascades.

-

Neurological Impact : In the context of the central nervous system (CNS), this pathway has critical implications. Following ischemic stroke, ac-PGP levels are significantly increased in the infarcted brain tissue.[9] It has been demonstrated that ac-PGP is neurotoxic, inducing neuronal apoptosis (programmed cell death) through its interaction with neuronal CXCR2 receptors.[9] This links the MMP-mediated breakdown of the blood-brain barrier and extracellular matrix directly to progressive neurodegeneration.[9] The ac-PGP/CXCR2 axis is therefore implicated in the sustained inflammation and neuronal injury seen in stroke and potentially other neurodegenerative disorders like Alzheimer's disease and multiple sclerosis.[9]

Role in Collagen Synthesis and Skin Barrier Function

Proline and its hydroxylated form, hydroxyproline, are fundamental components of collagen, the primary structural protein in connective tissues.[1] While L-proline is essential for collagen synthesis, certain N-acetylated derivatives have been shown to influence this process. For instance, N-acetyl-cis-4-hydroxyproline can inhibit collagen biosynthesis.[12] Conversely, N-acetyl-L-hydroxyproline (oxaceprol) has been found to increase ceramide synthesis, which is crucial for skin barrier function, and to alleviate pruritus (itching) in clinical applications.[7]

Other Potential Roles

-

Uremic Toxin : When present in high concentrations in the serum or plasma, many N-acetylamino acids, including this compound, are classified as uremic toxins. These are endogenously produced molecules that, if not properly cleared by the kidneys, can contribute to kidney damage and other systemic issues.

-

Neuromodulation : L-proline itself is recognized as a neuromodulator in the brain. Hyperprolinemia, a condition of excessive proline levels, is associated with neurological deficits.[5] The N-acetylation of proline could potentially modify its transport or interaction with receptors, although this area requires further investigation.

Quantitative Data

Direct quantification of endogenous this compound in human tissues is not widely reported in the literature. However, studies on its derivative, ac-PGP, provide valuable quantitative insights into its role in pathology.

| Analyte | Matrix | Condition | Finding | Reference |

| ac-PGP | Rat Brain Tissue | Post-Ischemic Stroke | Significantly upregulated in infarcted tissue compared to control. | [9] |

| ac-PGP | Human Serum | Healthy Adults | Mean concentration of 6.3 pg/ml. | [13] |

| ac-PGP | Human Serum | Newborns | Mean concentration of 18.7 pg/ml; levels were higher in infants with lower birth weight. | [13] |

| ac-PGP | Intestinal Tissue | Inflammatory Bowel Disease (IBD) | Levels were significantly increased in patients with IBD compared to controls. | [10] |

Experimental Protocols

Quantification of ac-PGP in Brain Tissue via LC-MS/MS

This protocol provides a general methodology for measuring ac-PGP levels, adapted from descriptions in neuroinflammation research.[9][13]

-

Tissue Homogenization : Ischemic and control brain tissues are harvested and immediately frozen. Tissues are weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors).

-

Protein Precipitation : An organic solvent, such as acetonitrile, is added to the homogenate to precipitate proteins. The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 x g) at 4°C.

-

Supernatant Extraction : The supernatant, containing small molecules like ac-PGP, is carefully collected.

-

Sample Cleanup (Optional) : Solid-phase extraction (SPE) may be used to remove interfering substances and concentrate the analyte.

-

LC-MS/MS Analysis : The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography : A C18 reverse-phase column is typically used to separate ac-PGP from other components.

-

Mass Spectrometry : The analysis is performed in multiple reaction monitoring (MRM) positive ion mode. The specific mass transition for ac-PGP (e.g., m/z 312 → 112) is monitored for detection and quantification.[13]

-

-

Quantification : A standard curve is generated using authentic ac-PGP of known concentrations to accurately quantify the levels in the tissue samples.

In Vitro Neuronal Apoptosis Assay

This protocol outlines a workflow to assess the neurotoxic effects of ac-PGP on primary neurons by measuring caspase-3 activity.[9][14][15]

-

Cell Culture : Primary cortical neurons are isolated from embryonic rodents and cultured in appropriate media until mature.

-

Treatment : Neurons are treated with varying concentrations of ac-PGP for a specified duration (e.g., 24 hours). Control groups include vehicle-treated cells and cells treated with an inactive peptide control.

-

Cell Lysis : After treatment, cells are washed with PBS and lysed using a specific cell lysis buffer provided in a commercial assay kit. The lysates are collected after centrifugation to remove cell debris.

-

Caspase-3 Activity Assay :

-

Cell lysate is added to a 96-well plate.

-

A reaction buffer containing a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-AMC or DEVD-p-NA) is added to each well.[15][16]

-

The plate is incubated at 37°C for 1-2 hours to allow activated caspase-3 in the apoptotic cell lysates to cleave the substrate.

-

-

Detection :

-

Data Analysis : The fluorescence or absorbance is proportional to the amount of caspase-3 activity. Results are typically normalized to the total protein concentration of the lysate and expressed as a fold-change relative to the untreated control.

Conclusion and Future Directions

This compound is an endogenous metabolite whose significance is becoming increasingly apparent, largely through the potent pro-inflammatory and neurotoxic actions of its derivative, ac-PGP. The ac-PGP/CXCR2 signaling axis represents a critical link between extracellular matrix degradation and the perpetuation of inflammation and neuronal injury in diseases like ischemic stroke. This pathway offers a promising target for the development of novel therapeutics aimed at reducing neuro-inflammation and providing neuroprotection.

Future research should focus on several key areas:

-

Accurate Quantification : Developing robust methods to quantify this compound itself in various human biofluids and tissues to better understand its baseline physiology.

-

Direct Roles : Investigating potential direct biological roles of this compound, independent of its conversion to ac-PGP.

-

Therapeutic Targeting : Designing and testing specific inhibitors of the enzymes involved in ac-PGP formation or antagonists for the CXCR2 receptor as treatments for neurological and inflammatory disorders.[9]

References

- 1. This compound|68-95-1|Research Chemical [benchchem.com]

- 2. N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Microbial production of N-acetyl cis-4-hydroxy-L-proline by coexpression of the Rhizobium L-proline cis-4-hydroxylase and the yeast N-acetyltransferase Mpr1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. APEH (gene) - Wikipedia [en.wikipedia.org]

- 8. genecards.org [genecards.org]

- 9. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Collagen degradation and neutrophilic infiltration: a vicious circle in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. abcam.com [abcam.com]

An In-depth Technical Guide to the Biochemical Pathways Involving N-Acetyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-proline (NALP) is an N-acetylated derivative of the proteinogenic amino acid L-proline.[1][2] While historically utilized as a research chemical to probe enzyme active sites, emerging evidence suggests its involvement in significant physiological and pathological processes.[1][3] This technical guide provides a comprehensive overview of the biochemical pathways involving NALP, its synthesis, degradation, and its role as a precursor to signaling molecules. It is designed to be a valuable resource for researchers in biochemistry, cell biology, and drug development, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further investigation into this intriguing molecule.

Biochemical Pathways Involving this compound

This compound is situated at the intersection of protein degradation and the generation of bioactive molecules. Its core biochemical pathway involves its synthesis from L-proline and its subsequent hydrolysis back to L-proline and acetate. Furthermore, it is a key component in the formation of the pro-inflammatory tripeptide N-acetyl-proline-glycine-proline (Ac-PGP) through collagen breakdown.

Synthesis of this compound

The primary route for this compound synthesis is the enzymatic acetylation of L-proline. This reaction is catalyzed by N-acetyltransferases (NATs), which transfer an acetyl group from acetyl-CoA to the amino group of L-proline.[4] While specific mammalian NATs dedicated to L-proline acetylation are not yet fully characterized, the general mechanism is well-established for other amino acids.[5]

Additionally, N-acetylated amino acids can be generated through the breakdown of N-terminally acetylated proteins by various proteases and peptidases.[4][6]

Figure 1: Synthesis pathways of this compound.

Degradation of this compound

The degradation of this compound is primarily carried out by a class of enzymes known as N-acyl-amino acid amidohydrolases, also referred to as aminoacylases.[3][7] These enzymes catalyze the hydrolysis of the acetyl group from NALP, yielding L-proline and acetate. This reaction is essentially the reverse of its synthesis. Specific enzymes with activity towards N-acetylated proline have been identified, such as prolidases.[8]

Figure 2: Degradation pathway of this compound.

Role in Collagen Metabolism and Inflammation

A significant pathway involving this compound is its incorporation into the tripeptide N-acetyl-proline-glycine-proline (Ac-PGP). Ac-PGP is a breakdown product of collagen, a major component of the extracellular matrix.[9][10] The generation of Ac-PGP is initiated by the action of matrix metalloproteinases (MMPs), particularly MMP-8 and MMP-9, which cleave collagen into smaller fragments. Prolyl endopeptidase then acts on these fragments to generate the PGP tripeptide, which can be subsequently N-acetylated to form Ac-PGP.[9]

Ac-PGP has been identified as a potent neutrophil chemoattractant and is implicated in a variety of inflammatory and neurological disorders, including chronic obstructive pulmonary disease (COPD) and stroke.[9][10] It exerts its effects by acting as a ligand for CXCR1 and CXCR2 chemokine receptors.[9]

Figure 3: Formation of Ac-PGP from collagen degradation.

Quantitative Data

Quantitative data on this compound is sparse in the literature. The following tables summarize the available information on its physicochemical properties and the kinetic parameters of a related enzyme.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| CAS Number | 68-95-1 | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 106 °C | [11] |

| Water Solubility | >23.6 µg/mL | [11] |

Table 2: Kinetic Parameters of N-Acyl-L-proline Acylase from Comamonas testosteroni

| Substrate | KM (mM) | Reference |

| This compound | 5 | [9] |

Note: These kinetic parameters are for a bacterial enzyme and may not be representative of mammalian enzymes.

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, and quantification of this compound, as well as an assay for N-acyl-amino acid amidohydrolase activity.

Synthesis of this compound

This protocol describes a general method for the chemical synthesis of this compound from L-proline and acetic anhydride.[1]

Materials:

-

L-proline

-

Methanol

-

Acetic anhydride

-

N,N-Diisopropylethylamine (DIEA)

-

Reflux apparatus

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Dissolve 1 mmol of L-proline in an appropriate amount of methanol in a round-bottom flask.

-

Add approximately 3 mmol of acetic anhydride and 3 mmol of DIEA to the reaction mixture.

-

Reflux the mixture at 70°C for 7 hours.

-

After the reaction is complete, remove the methanol by distillation under reduced pressure using a rotary evaporator.

-

Remove any unreacted acetic anhydride by freeze-drying to obtain this compound.

Figure 4: Workflow for the chemical synthesis of this compound.

Extraction and Quantification of this compound from Biological Samples by LC-MS/MS

This protocol is adapted from a validated method for the quantification of proline-glycine-proline (PGP) and acetylated PGP (AcPGP) in human plasma and can be optimized for this compound.[3][6]

Materials:

-

Plasma or tissue homogenate

-

Internal standard (e.g., ¹³C-labeled this compound)

-

Acetonitrile (ACN) with 0.1% formic acid (FA)

-

Water with 0.1% formic acid (FA)

-

Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Phree)

-

LC-MS/MS system with a suitable C18 column (e.g., Jupiter 4u Proteo)

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma or tissue homogenate, add the internal standard.

-

Precipitate proteins by adding 400 µL of cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water to remove salts and other interferences.

-

Elute this compound with an appropriate solvent (e.g., methanol or acetonitrile).

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase starting condition.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate this compound using a C18 column with a gradient of water with 0.1% FA (Mobile Phase A) and acetonitrile with 0.1% FA (Mobile Phase B).

-

Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for NALP will need to be determined empirically.

-

Figure 5: Workflow for LC-MS/MS quantification of this compound.

N-Acyl-Amino Acid Amidohydrolase Activity Assay

This assay measures the activity of enzymes that hydrolyze this compound. The release of free L-proline can be quantified using a ninhydrin-based colorimetric assay.[12]

Materials:

-

This compound (substrate)

-

Enzyme source (e.g., tissue homogenate, cell lysate, or purified enzyme)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Ninhydrin reagent

-

Glacial acetic acid

-

Spectrophotometer or plate reader

Procedure:

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the reaction buffer and this compound at a desired concentration.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the enzyme source.

-

Incubate for a defined period, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.

-

-

Quantification of L-proline:

-

Take an aliquot of the reaction mixture.

-

Add glacial acetic acid and the ninhydrin reagent.

-

Boil the mixture for 20-30 minutes.

-

Cool the samples to room temperature.

-

Measure the absorbance at 520 nm.

-

Calculate the amount of L-proline produced using a standard curve prepared with known concentrations of L-proline.

-

Figure 6: Workflow for N-Acyl-Amino Acid Amidohydrolase activity assay.

Conclusion and Future Directions

This compound is a molecule with emerging significance in cellular biochemistry and pathology. While its role as a tool in enzymology is established, its endogenous functions are still being unraveled. The connection to collagen metabolism and the generation of the pro-inflammatory mediator Ac-PGP highlights a critical area for future research, particularly in the context of fibrosis, neuroinflammation, and other inflammatory diseases.

The development of robust and sensitive analytical methods for the quantification of this compound in biological samples is crucial for advancing our understanding of its physiological and pathological roles. Further characterization of the mammalian enzymes responsible for its synthesis and degradation will provide key insights into its regulation and may reveal novel therapeutic targets for a range of diseases. This technical guide provides a solid foundation for researchers to explore the multifaceted biochemistry of this compound and its impact on human health and disease.

References

- 1. Page loading... [guidechem.com]

- 2. Proline Metabolism in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Cis-Trans Equilibrium of this compound. An Experiment for the Biophysical Chemistry Laboratory | Semantic Scholar [semanticscholar.org]

- 8. Oral Administration of N-Acetyl-seryl-aspartyl-lysyl-proline Ameliorates Kidney Disease in Both Type 1 and Type 2 Diabetic Mice via a Therapeutic Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Renal Protective Effect of N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) in Dahl Salt-Sensitive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substrate specificity of mammalian N-terminal α-amino methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prometheusprotocols.net [prometheusprotocols.net]

N-Acetyl-L-proline: From Discovery to Natural Occurrence - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-proline (NALP) is an acetylated derivative of the proteinogenic amino acid L-proline. While its synthetic counterpart has been utilized in biochemical research, the natural occurrence, biosynthesis, and specific biological roles of endogenous this compound are areas of growing interest. This technical guide provides a comprehensive overview of the discovery and natural sources of this compound, detailing its identification in various organisms and outlining the methodologies for its extraction and quantification. Furthermore, this document explores the biosynthetic pathways potentially leading to its formation and discusses its putative roles in cellular signaling.

Discovery and Initial Identification

The discovery of N-acetylated amino acids in natural sources dates back several decades, with their presence often attributed to the post-translational modification of proteins and subsequent proteolysis. While the precise first isolation of this compound from a natural source is not definitively documented in readily available literature, its identification as a naturally occurring metabolite has been confirmed in various organisms. One of the notable natural sources in which this compound has been reported is the well-known medicinal plant, Panax ginseng C.A. Meyer.[1] The identification of NALP in such a widely studied herb underscores its potential biological significance and has paved the way for further investigation into its natural distribution.

Endogenously, N-acetylated amino acids can be formed through two primary mechanisms: the enzymatic N-acetylation of free amino acids or the breakdown of N-terminally acetylated proteins.[2] The latter process involves the action of N-terminal acetyltransferases (NATs), a group of enzymes responsible for one of the most common protein modifications in eukaryotes.

Natural Sources of this compound

To date, the documented natural occurrence of this compound is not extensive, with Panax ginseng being a key example. Further research is required to establish a broader profile of its distribution in the plant and animal kingdoms.

Plant Sources

-

Panax ginseng : this compound has been identified as a constituent of Panax ginseng (Korean ginseng).[1] The presence of this compound, alongside a rich array of other bioactive molecules like ginsenosides, suggests a potential role in the plant's metabolism or its pharmacological properties.

Microbial Sources

While direct isolation of this compound from microbes is not extensively reported, the enzymatic machinery for its synthesis exists in various microorganisms. For instance, studies have demonstrated the microbial production of N-acetyl cis-4-hydroxy-L-proline, a related compound, by co-expressing L-proline cis-4-hydroxylase and a yeast N-acetyltransferase in Escherichia coli.[3] This highlights the potential for microbial synthesis of this compound. The yeast Saccharomyces cerevisiae is also known to possess N-acetyltransferases capable of acting on proline analogs, suggesting a plausible pathway for this compound formation.[4]

Animal and Human Metabolism

N-acetylated amino acids are recognized metabolites in mammals, including humans. Their presence can result from the degradation of proteins that have undergone N-terminal acetylation. This common post-translational modification can influence protein stability, localization, and function. The subsequent breakdown of these proteins releases N-acetylated amino acids, including this compound, into the cellular environment.

Biosynthesis of this compound

The primary route for the biosynthesis of L-proline in plants and other organisms is from the precursor L-glutamate.[5] This pathway involves the enzymes Δ¹-pyrroline-5-carboxylate synthetase (P5CS) and Δ¹-pyrroline-5-carboxylate reductase (P5CR). An alternative pathway for L-proline synthesis can proceed from ornithine.[5]

The formation of this compound is believed to occur through two main pathways:

-

Direct N-acetylation of L-proline: This involves the enzymatic transfer of an acetyl group from acetyl-CoA to the amino group of free L-proline, catalyzed by an N-acetyltransferase.

-

Proteolytic degradation of N-terminally acetylated proteins: Proteins with an N-terminal proline residue can be acetylated by N-terminal acetyltransferases (NATs). Subsequent degradation of these proteins by proteases would release this compound.

The following diagram illustrates the potential biosynthetic pathways leading to this compound.

Experimental Protocols

Extraction of this compound from Plant Material (General Protocol)

This protocol provides a general framework for the extraction of this compound from plant tissues, such as Panax ginseng. Optimization may be required depending on the specific plant matrix.

Materials:

-

Fresh or lyophilized plant material (e.g., Panax ginseng root)

-

Methanol or 70% ethanol

-

Deionized water

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Filtration apparatus (e.g., 0.22 µm syringe filters)

-

Rotary evaporator or vacuum concentrator

Procedure:

-

Sample Preparation: Grind fresh or lyophilized plant material to a fine powder using a mortar and pestle or a homogenizer.

-

Extraction:

-

Add the powdered plant material to a flask containing methanol or 70% ethanol (e.g., 1:10 w/v ratio).

-

Extract using a suitable method such as maceration, sonication, or reflux extraction. For example, sonicate the mixture for 30-60 minutes at room temperature.[6]

-

-

Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the solid plant debris.

-

Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Concentration: Concentrate the filtered extract using a rotary evaporator or a vacuum concentrator at a temperature below 40°C to avoid degradation of the target compound.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or water) for subsequent analysis.

The following diagram outlines the general workflow for the extraction of this compound from plant material.

Quantitative Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a highly sensitive and specific method for the quantification of this compound in complex biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ))

-

C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm)

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over a suitable time, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30-40°C

-

Injection Volume: 1-5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Scan Mode: For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is recommended for higher sensitivity and specificity. The precursor ion for this compound (C₇H₁₁NO₃, MW: 157.17) would be m/z 158.08 [M+H]⁺ in positive mode or m/z 156.06 [M-H]⁻ in negative mode.

-

Data Analysis: Quantification is performed by comparing the peak area of this compound in the sample to a standard curve generated with known concentrations of a certified reference standard.

Table 1: Quantitative Data Summary (Hypothetical)

Since specific quantitative data for this compound in natural sources is scarce in the literature, the following table is presented as a template for reporting such data.

| Natural Source | Plant Part | Extraction Method | Analytical Method | Concentration (µg/g dry weight) | Reference |

| Panax ginseng | Root | Methanol Extraction | HPLC-MS/MS | Data Not Available | [1] |

| Example Organism | Example Tissue | Example Method | Example Method | Example Value | Hypothetical |

Potential Signaling Pathways and Biological Roles

While the specific signaling pathways directly modulated by this compound are not yet well-elucidated, its structural similarity to L-proline suggests potential involvement in related biological processes. L-proline itself is a multifunctional amino acid that plays crucial roles in primary metabolism, osmotic adjustment, and redox buffering, and also acts as a signaling molecule in plants, influencing processes like flowering and development.

The acetylation of L-proline could modulate its interaction with transporters, receptors, or enzymes, thereby altering its signaling properties. For instance, the related tripeptide N-acetyl-proline-glycine-proline (Ac-PGP), a degradation product of collagen, is a known chemoattractant for neutrophils and is involved in inflammatory signaling through CXCR2 receptors.[7] This suggests that N-acetylated proline-containing molecules can have specific signaling functions.

Further research is necessary to uncover the direct molecular targets and signaling cascades affected by this compound. The diagram below represents a hypothetical signaling relationship based on the known roles of related molecules.

Conclusion and Future Directions

This compound is a naturally occurring metabolite with a confirmed presence in at least one major medicinal plant, Panax ginseng. While its discovery in nature is established, comprehensive data on its distribution, concentration in various organisms, and specific biological functions are still limited. The methodologies for its extraction and analysis are available and can be adapted from existing protocols for similar compounds. Future research should focus on:

-

A broader screening of plant, microbial, and animal sources to map the natural distribution of this compound.

-

Quantitative studies to determine the concentration of this compound in various natural sources and under different physiological conditions.

-

Elucidation of the specific enzymatic pathways responsible for its biosynthesis and degradation.

-

Identification of its direct molecular targets and its role in cellular signaling pathways.

A deeper understanding of the discovery and natural sources of this compound will provide a solid foundation for exploring its potential applications in drug development, agriculture, and biotechnology.

References

- 1. This compound | C7H11NO3 | CID 66141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-acetylated amino acids | Nilsson Lab [nilssonlab.se]

- 3. Microbial production of N-acetyl cis-4-hydroxy-L-proline by coexpression of the Rhizobium L-proline cis-4-hydroxylase and the yeast N-acetyltransferase Mpr1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ymdb.ca [ymdb.ca]

- 5. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Green and Efficient Extraction of Bioactive Ginsenosides from Panax ginseng with Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of N-Acetyl-L-proline Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of N-Acetyl-L-proline powder, a key intermediate in the pharmaceutical and chemical industries. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering structured data, detailed experimental protocols, and logical visualizations to support further research and application.

Core Physicochemical Characteristics

This compound is the N-acetylated derivative of the amino acid L-proline.[1] It is a white to off-white crystalline powder, recognized for its role as an analog of the COOH-terminal dipeptide portion of preferred substrates for the angiotensin-converting enzyme (ACE).[1] This property makes it a valuable tool in studies related to the binding of substrates and inhibitors to ACE.[1]

Structural and General Properties

A summary of the fundamental properties of this compound is presented in the table below. This data is crucial for its identification and use in various experimental and manufacturing processes.

| Property | Value | Reference(s) |

| Chemical Name | (2S)-1-acetylpyrrolidine-2-carboxylic acid | [2] |

| Synonyms | This compound, Ac-Pro-OH | [3][4] |

| CAS Number | 68-95-1 | [3][5] |

| Molecular Formula | C₇H₁₁NO₃ | [3][6] |

| Molecular Weight | 157.17 g/mol | [2][5] |

| Appearance | White to off-white powder or needle-like crystals | [3][7] |

| Storage Conditions | 2-8°C | [4][6] |

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical parameters of this compound powder. These values are essential for predicting its behavior in various solvent systems and under different processing conditions.

Thermal and Physical Properties

| Parameter | Value | Reference(s) |

| Melting Point | 115-117 °C | [4][6][7] |

| Boiling Point | 366.2 ± 35.0 °C (Predicted) | [4][6] |

| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [4][6] |

| Specific Rotation [α] | -86º (c=1, EtOH) | [3][4] |

| pKa | 3.69 ± 0.20 (Predicted) | [6] |

Solubility Profile

The solubility of this compound has been determined in a range of solvents. A study by Qiu et al. systematically measured its mole fraction solubility at temperatures ranging from 283.15 K to 323.15 K.[8][9] Generally, solubility increases with temperature across all tested solvents.[8][9] The compound is slightly soluble in water, methanol, and chloroform.[3][6]

A summary of its solubility in various solvents at 298.15 K (25 °C) is provided below, with the full study providing more extensive temperature-dependent data.

| Solvent | Mole Fraction Solubility (x10³) at 298.15 K | Reference(s) |

| Water | 438.55 | [10] |

| Methanol | 158.42 | [10] |

| Ethanol | 88.56 | [10] |

| n-Propanol | 57.33 | [10] |

| Isopropanol | 46.89 | [10] |

| n-Butanol | 34.67 | [10] |

| Acetone | 170.21 | [10] |

| Acetonitrile | 4.67 | [10] |

| Ethyl Acetate | 25.43 | [10] |

| 1,4-Dioxane | 40.89 | [10] |

Note: The solubility order was determined to be acetonitrile < isobutanol < ethyl acetate ≈ sec-butanol < n-butanol < 1,4-dioxane < isopropanol < n-propanol < ethanol < methanol < acetone < water.[10]

Experimental Protocols

Detailed and standardized experimental methodologies are critical for obtaining reproducible physicochemical data. The following sections outline the protocols for determining key properties of this compound powder.

Melting Point Determination (Capillary Method)

The capillary method is a common and straightforward technique for determining the melting point of a powdered solid.[11]

Principle: A small, packed sample of the powder in a capillary tube is heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[12]

Procedure:

-

Sample Preparation: Ensure the this compound powder is completely dry and finely powdered.[12]

-

Capillary Tube Loading: Push the open end of a capillary tube into the powder, trapping a small amount. Invert the tube and tap it gently to pack the powder into the sealed end, aiming for a sample height of 2-4 mm.[12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[13]

-

Heating: Heat the sample rapidly to a temperature approximately 10°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.[12][14]

-

Observation and Recording: Observe the sample through the viewing eyepiece. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[11][13]

Solubility Determination (Static Gravimetric Method)

The static gravimetric method, also known as the shake-flask method, is considered the gold standard for determining equilibrium solubility.[9][15]

Principle: An excess amount of the solid solute is equilibrated with a solvent at a constant temperature. After equilibrium is reached, the concentration of the solute in the saturated solution is determined gravimetrically or by another suitable analytical method.[15][16]

Procedure:

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed container (e.g., a flask or vial).

-

Equilibration: Agitate the suspension at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: Allow the undissolved solid to settle. Separate the saturated solution from the solid phase by centrifugation or filtration.[15]

-

Analysis: Accurately weigh a known volume of the clear, saturated solution. Evaporate the solvent under controlled conditions.

-

Calculation: Weigh the remaining solid residue. The solubility is then calculated based on the mass of the residue and the initial volume of the solution. Alternatively, the concentration of the saturated solution can be determined using analytical techniques like HPLC or UV spectrophotometry.[17]

Polymorphism Investigation (Powder X-ray Diffraction - PXRD)

PXRD is a powerful technique for identifying the crystal form of a solid material. Studies have shown that this compound can exist in at least two polymorphic forms, designated as α-form and β-form.[8][9] The β-form was observed when the compound was equilibrated in acetonitrile.[8]

Principle: A powdered sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the sample at specific angles, producing a unique diffraction pattern that serves as a fingerprint for that particular crystal structure.

Procedure:

-

Sample Preparation: The this compound powder (both the raw material and the equilibrated solids from solubility studies) is placed on a sample holder.

-

Data Acquisition: The sample is mounted in an X-ray diffractometer. The instrument scans a range of angles (2θ) while recording the intensity of the diffracted X-rays.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and relative intensities of the diffraction peaks are compared to known patterns to identify the crystal form.

Visualizations

The following diagrams illustrate key experimental workflows and the functional context of this compound.

Biological Context and Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][18] Its primary biochemical significance lies in its structural similarity to the C-terminal dipeptide of ACE substrates.[1] This allows it to be used in research to:

-

Study the binding characteristics of substrates and inhibitors to the active site of ACE.[3]

-

Differentiate the specificities of various aminoacylases.[1]

While extensive signaling pathways for this compound itself are not well-documented, the parent amino acid, L-proline, is known to be involved in complex signaling networks, including the MAPK, FGFR, PI3K, and mTOR pathways, particularly in the context of stem cell differentiation.[19] The tripeptide N-acetyl-proline-glycine-proline (Ac-PGP) has been identified as a chemoattractant involved in inflammatory responses.[20] These related pathways may provide context for future research into the broader biological activities of this compound.

Stability and Storage

This compound is a stable compound under recommended storage conditions. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place at 2-8°C.[6][7] Information on its reactivity and degradation pathways is limited, but it is generally considered stable for laboratory and manufacturing use when handled appropriately.[7]

This guide provides a foundational understanding of the physicochemical properties of this compound powder. The presented data and protocols are intended to facilitate its effective use in research and development, particularly in the fields of medicinal chemistry and pharmaceutical formulation.

References

- 1. This compound | 68-95-1 [chemicalbook.com]

- 2. This compound | C7H11NO3 | CID 66141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | 68-95-1 [amp.chemicalbook.com]

- 5. Thermo Scientific Chemicals this compound, 99% | Fisher Scientific [fishersci.ca]

- 6. chembk.com [chembk.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. westlab.com [westlab.com]

- 12. coleparmer.com [coleparmer.com]

- 13. ursinus.edu [ursinus.edu]

- 14. thinksrs.com [thinksrs.com]

- 15. researchgate.net [researchgate.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 18. echemi.com [echemi.com]

- 19. Signalling pathway crosstalk stimulated by L-proline drives mouse embryonic stem cells to primitive-ectoderm-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-L-proline cis-trans isomerism explained

An In-depth Technical Guide to the Cis-Trans Isomerism of N-Acetyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (NALP) serves as a crucial model compound for understanding the conformational dynamics of the proline residue in peptides and proteins. The restricted rotation around the acetyl-proline amide bond results in the existence of two distinct rotational isomers, or rotamers: cis and trans. This isomerism is not a trivial conformational state; it is a significant, energy-demanding process that profoundly impacts molecular recognition, protein folding, and biological activity. The equilibrium between these two states is delicately influenced by environmental factors such as solvent polarity and pH. Understanding the principles governing this isomerism, the analytical techniques to characterize it, and its biological implications is vital for fields ranging from biochemistry to therapeutic drug design. This guide provides a comprehensive technical overview of the core chemical principles, experimental methodologies, and biological significance of this compound cis-trans isomerism.

The Unique Nature of the Proline Amide Bond

Unlike other proteinogenic amino acids, proline possesses a secondary amine where the nitrogen atom is part of a five-membered pyrrolidine ring. This cyclic structure imposes significant steric constraints on the geometry of the preceding peptide bond (in this case, the acetyl-proline amide bond). For a typical peptide bond involving a primary amine, the trans conformation is energetically favored by approximately 1000-fold over the cis conformation due to steric hindrance. However, in proline, the steric clash between the preceding residue's Cα and proline's Cδ in the cis form is comparable to the clash with the Cα in the trans form. This similarity in steric hindrance lowers the energy difference between the cis and trans isomers, making the cis conformation significantly more accessible than for any other amino acid.[1]

Structural and Energetic Landscape of this compound Isomerism

The interconversion between the cis and trans isomers of this compound is a slow process on the NMR timescale, indicating a substantial energy barrier.[2] This barrier arises from the partial double-bond character of the amide C-N bond, which necessitates significant energy to rotate.

Structural Differences: cis vs. trans Isomers

The defining difference between the two isomers is the dihedral angle (ω) of the Ac-Pro bond.

-

Trans Isomer: The Cα atom of the proline ring and the acetyl methyl group are on opposite sides of the amide bond (ω ≈ 180°). This conformation is generally more prevalent in nonpolar environments.[3]

-

Cis Isomer: The Cα atom of the proline ring and the acetyl methyl group are on the same side of the amide bond (ω ≈ 0°). This conformation becomes more populated in polar solvents and at high pH.[3]

Caption: Structural comparison of trans and cis this compound isomers.

Factors Influencing the cis-trans Equilibrium

The ratio of cis to trans isomers is not fixed and is highly dependent on the chemical environment.

-

Solvent Polarity: In non-polar solvents like benzene, the trans isomer is highly favored because it allows for the formation of intramolecular hydrogen bonds, creating a stable γ-turn structure.[3][4] As solvent polarity increases (e.g., in acetone or water), the solvent molecules can solvate the polar amide group, disrupting the intramolecular hydrogen bond and making the cis conformation more favorable.[3]

-

pH (in Aqueous Solutions): The pH of the solution has a profound effect on the equilibrium.

-

Low pH (acidic): The carboxylic acid group is protonated (-COOH). Intramolecular hydrogen bonding is prevalent, stabilizing the trans isomer.[3]

-

High pH (basic): The carboxylic acid group is deprotonated (-COO⁻). The resulting negative charge on the carboxylate group creates electrostatic repulsion with the partial negative charge on the amide oxygen. This repulsion destabilizes the trans form and pushes the equilibrium towards the cis conformation to increase the distance between the negatively charged oxygens.[3]

-

-

Temperature: Increasing the temperature can affect the isomer ratio, often leading to a decrease in the proportion of the dominant isomer as the system gains thermal energy to overcome the activation barrier.[2]

-

Inductive Effects: Electron-withdrawing substituents on the proline ring can influence the bond order of the amide C-N bond, thereby affecting both the kinetics and thermodynamics of isomerization.[5]

Quantitative Analysis of Isomer Populations

The equilibrium between the cis and trans isomers can be quantified by the equilibrium constant, Ktrans = [trans] / [cis]. This ratio has been determined experimentally under various conditions using NMR spectroscopy.

| Solvent System | pH | Ktrans | % Cis Isomer | % Trans Isomer | Reference |

| D₂O | < 2 | 1.5 | ~23-25% | ~75-77% | [3][6] |

| D₂O | > 7 | 0.30 | ~52-56% | ~44-48% | [3][6] |

| d₆-Acetone | N/A | 1.4 | ~25% | ~75% | [3] |

| 45:55 d₆-Benzene/CDCl₃ | N/A | 4.0 | ~11% | ~89% | [3] |

Experimental Protocols for Characterization

The slow interconversion rate between cis and trans isomers allows for their distinct characterization using several analytical techniques, most notably NMR spectroscopy.

Detailed Protocol: ¹H NMR Spectroscopy Analysis

¹H NMR is the most common method used to evaluate the cis-trans equilibrium constant.[3][6] The different chemical environments of the proline ring protons in the cis and trans states result in two distinct sets of resonances in the NMR spectrum.

Objective: To determine the Ktrans of this compound in a given solvent.

Materials:

-

This compound (5 mg)

-

Deuterated solvent (0.7 mL, e.g., D₂O, d₆-acetone)

-

NMR tubes

-

Internal standard (e.g., TMS, optional)

-

For aqueous solutions: DCl and NaOD for pH adjustment.

Instrumentation:

-

NMR Spectrometer (e.g., 500 MHz) operating at 25 °C.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of this compound.

-

Dissolve the solid in 0.7 mL of the chosen deuterated solvent directly in an NMR tube.

-

If using D₂O, adjust the pD (pH meter reading) to the desired value (e.g., < 2 or > 7) using dilute DCl or NaOD.

-

Add a small amount of internal standard if required for chemical shift referencing.

-

Cap the tube and vortex gently to ensure complete dissolution.

-

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Allow the sample temperature to equilibrate to 25 °C.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Identify the distinct sets of peaks corresponding to the cis and trans isomers. The α-proton (Cα-H) is often a well-resolved signal for this purpose.

-

Integrate the area under the corresponding peaks for the cis and trans isomers. For example, integrate the α-proton signal for the trans isomer (Areatrans) and the α-proton signal for the cis isomer (Areacis).

-

Calculate the equilibrium constant: Ktrans = Areatrans / Areacis.

-

Calculate the percentage of each isomer:

-

% Cis = [Areacis / (Areacis + Areatrans)] * 100

-

% Trans = [Areatrans / (Areacis + Areatrans)] * 100

-

-

Other Characterization Methods

-

¹³C and ¹⁷O NMR: These techniques provide complementary information. ¹³C NMR can distinguish between the Cβ and Cγ chemical shifts of the proline ring, which are sensitive to the isomeric state.[2] ¹⁷O NMR, using isotopically enriched samples, allows for direct observation of the carboxyl and amide oxygens of both isomers.[7][8]

-

X-ray Crystallography: Provides definitive structural information of the isomer present in the solid, crystalline state.[9] However, this may not reflect the equilibrium present in solution.

-

Computational Modeling: Density functional theory (DFT) and other methods are used to calculate the potential energy surface for isomerization, determine the energy barrier, and predict the relative stabilities of the isomers in various environments.[10][11]

General Experimental Workflow

Caption: Workflow for characterizing this compound cis-trans isomerism.

Biological Significance and Therapeutic Implications

The study of this compound provides fundamental insights into the behavior of proline residues within larger biological macromolecules, where cis-trans isomerization is a critical regulatory mechanism.

Proline Isomerization as a Molecular Switch

In proteins, the isomerization of X-Pro peptide bonds is a rate-limiting step in protein folding. This conformational change can act as a "molecular switch" that toggles a protein between active and inactive states, regulates protein-protein interactions, and controls signaling pathways.[12] This switching is enzymatically controlled by a class of enzymes called peptidyl-prolyl cis-trans isomerases (PPIases).[11]

Biological Activity of this compound Derivatives

While this compound itself is primarily a metabolite, peptides containing this motif can have significant biological activity. For example, the tripeptide N-acetyl-proline-glycine-proline (Ac-PGP) is a breakdown product of collagen and acts as a potent neutrophil chemoattractant, playing a role in inflammatory responses.[13][14] The conformational ensemble of Ac-PGP, which includes four possible isomers due to its two proline residues, is crucial for its biological function and for the design of inhibitors.[13]

Representative Proline-Dependent Signaling Pathway

The function of many signaling proteins is regulated by proline isomerization. For instance, phosphorylation of a serine or threonine residue immediately preceding a proline (a pSer/Thr-Pro motif) can create a binding site for the PPIase Pin1. Pin1 then catalyzes the cis-trans isomerization of the pSer/Thr-Pro bond, causing a conformational change in the substrate protein that can affect its stability, localization, or activity, leading to downstream cellular responses.[11]

Caption: A representative signaling pathway regulated by prolyl isomerization.

Therapeutic Relevance

Given the critical role of proline isomerization in diseases like cancer, neurodegeneration, and viral infections, PPIases are attractive targets for drug development.[1] Small molecules that can inhibit these enzymes and modulate the cis-trans equilibrium of their substrates hold significant therapeutic potential. The study of this compound and its derivatives helps in understanding the fundamental binding characteristics and physicochemical properties necessary for the design of such inhibitors.[15][16]

Conclusion

The cis-trans isomerism of this compound is a foundational concept in structural biology and medicinal chemistry. It is governed by a delicate interplay of steric, electronic, and environmental factors, resulting in a dynamic equilibrium between two distinct conformational states. Advanced analytical techniques, particularly multi-nuclear NMR, have enabled precise quantification of this equilibrium and provided deep insights into the thermodynamics of the process. These fundamental studies on a simple model system are indispensable for understanding the complex regulatory roles of proline isomerization in protein function and for the rational design of novel therapeutics targeting diseases where this molecular switch is dysregulated.

References

- 1. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. odinity.com [odinity.com]

- 4. researchgate.net [researchgate.net]

- 5. Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization: Implications for Collagen Folding and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A study of the cis/trans isomerism of this compound in aqueous solution by 17O n.m.r. spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [PDF] The crystal structure of acetyl-l-proline-N-methylamide | Semantic Scholar [semanticscholar.org]

- 10. Ab initio conformational study of this compound-N',N'-dimethylamide: a model for polyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Theoretical and experimental investigation of the energetics of cis-trans proline isomerization in peptide models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Page loading... [guidechem.com]

- 16. This compound 68-95-1 [sigmaaldrich.com]

The Diverse Biological Activities of N-Acetyl-L-proline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals